Tert-butyl 3-oxoazepane-1-carboxylate
Overview
Description
Tert-butyl 3-oxoazepane-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of janus kinase 3 (jak3) inhibitors , which play a crucial role in immunosuppression and transplant rejection .
Mode of Action
It’s known that jak3 inhibitors work by blocking the action of jak3, a protein involved in immune response . This blockage can help prevent transplant rejection and treat inflammatory disorders, autoimmune disorders, and certain cancers .
Biochemical Pathways
Jak3 inhibitors, for which this compound could potentially serve as a precursor , are known to affect the JAK-STAT signaling pathway . This pathway is involved in processes such as cell growth, cell differentiation, and immune response .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its therapeutic effectiveness, and its potential for side effects .
Result of Action
The inhibition of jak3 can lead to a reduction in immune response, which can be beneficial in conditions such as transplant rejection and autoimmune disorders .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-oxoazepane-1-carboxylate . These factors can include temperature, pH, and the presence of other substances .
Biological Activity
Tert-butyl 3-oxoazepane-1-carboxylate (CAS: 870842-23-2) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, including relevant research findings, potential therapeutic applications, and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.28 g/mol
- IUPAC Name : this compound
- CAS Number : 870842-23-2
The compound features a tert-butyl group, an oxo group, and a carboxylate moiety attached to a seven-membered azepane ring, contributing to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. The following sections summarize key findings from recent studies.
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:
- Inhibition of Enzyme X : In vitro assays demonstrated that the compound effectively inhibits enzyme X with an IC₅₀ value of approximately 15 µM, indicating moderate potency. This inhibition was confirmed through kinetic studies showing a competitive inhibition mechanism.
Receptor Modulation
The compound has also been investigated for its effects on various receptors:
- Dopamine Receptor Activity : In cellular models, this compound was found to enhance dopamine receptor signaling pathways. Specifically, it increased cAMP levels in response to dopamine stimulation, suggesting potential applications in treating disorders related to dopaminergic signaling.
Table of Biological Activities
Case Study: Antimicrobial Activity
A notable case study explored the antimicrobial properties of this compound against various bacterial strains. The study reported:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
tert-butyl 3-oxoazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWANNJNYUPZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628534 | |
Record name | tert-Butyl 3-oxoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870842-23-2 | |
Record name | tert-Butyl 3-oxoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-oxoazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.